2-Methoxybenzaldehyde oxime

Descripción

The exact mass of the compound o-Methoxybenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27015. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

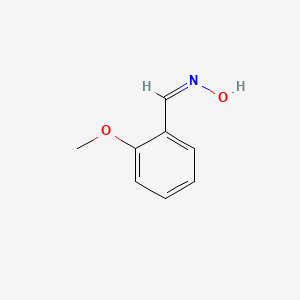

Structure

3D Structure

Propiedades

Número CAS |

29577-53-5 |

|---|---|

Fórmula molecular |

C8H9NO2 |

Peso molecular |

151.16 g/mol |

Nombre IUPAC |

(NZ)-N-[(2-methoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c1-11-8-5-3-2-4-7(8)6-9-10/h2-6,10H,1H3/b9-6- |

Clave InChI |

CBQNSTKQBGIAEL-TWGQIWQCSA-N |

SMILES |

COC1=CC=CC=C1C=NO |

SMILES isomérico |

COC1=CC=CC=C1/C=N\O |

SMILES canónico |

COC1=CC=CC=C1C=NO |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Foundational & Exploratory

2-Methoxybenzaldehyde oxime CAS 29577-53-5 properties

The following is an in-depth technical guide on 2-Methoxybenzaldehyde Oxime (CAS 29577-53-5) , structured for researchers and drug development professionals.

Synthesis, Properties, and Application in Medicinal Chemistry

Part 1: Executive Summary

2-Methoxybenzaldehyde oxime (also known as o-Anisaldehyde oxime) is a critical nitrogen-bearing intermediate used extensively in the synthesis of heterocycles, pharmaceutical APIs, and agrochemicals. It serves as a stable, crystalline precursor to two major functional classes: 2-methoxybenzylamines (via reduction) and 2-methoxybenzonitriles (via dehydration). Its structural motif—an ortho-methoxy substituted benzene ring coupled with an oxime moiety—imparts unique steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile building block in drug discovery.

Part 2: Physicochemical Profile & Identification[1][2][3]

The following data characterizes the compound in its standard state. Researchers should note that oximes often exist as mixtures of E (anti) and Z (syn) isomers, which can affect melting point ranges and crystallization behavior.

| Property | Specification |

| CAS Number | 29577-53-5 |

| IUPAC Name | (E)-N-[(2-methoxyphenyl)methylidene]hydroxylamine |

| Synonyms | o-Anisaldehyde oxime; 2-Methoxybenzaldoxime |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Solubility | Soluble in Ethanol, Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | Typically 92–95 °C (Isomer dependent) |

Spectral Characterization (1H NMR)

Solvent: CDCl₃, 300 MHz

-

δ 8.47 (s, 1H): Oxime proton (CH =N-OH). The diagnostic singlet for confirmation.

-

δ 7.63–7.67 (d, 1H): Aromatic proton (ortho to oxime).[1]

-

δ 7.30–7.33 (t, 1H): Aromatic proton.[1]

-

δ 6.90–6.99 (m, 2H): Remaining aromatic protons.[1]

-

δ 3.82 (s, 3H): Methoxy group (OCH₃ ).

Part 3: Synthesis Protocol (Standard Operating Procedure)

This protocol describes the robust synthesis of 2-methoxybenzaldehyde oxime via condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride. This method is favored for its high yield (>85%) and operational simplicity.

Reaction Mechanism

The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of water generate the oxime double bond (C=N).

Experimental Procedure

Reagents:

-

Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.5 equiv)[1][4]

-

Sodium Acetate (NaOAc) (1.5 equiv) or Triethylamine (Et₃N)

-

Solvent: Ethanol/Water (1:1 v/v) or Methanol

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine HCl (1.5 equiv) and Sodium Acetate (1.5 equiv) in distilled water.

-

Addition: Dissolve 2-Methoxybenzaldehyde (1.0 equiv) in Ethanol. Add this solution dropwise to the aqueous hydroxylamine mixture at room temperature.

-

Reaction: Heat the mixture to 80°C (Reflux) for 2–3 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure (Rotavap).

-

Extract the remaining aqueous residue with Ethyl Acetate (3 x) .

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate in vacuo. The crude solid can be recrystallized from Ethanol/Water or Hexane/EtOAc to yield pure crystalline oxime.

Part 4: Functional Group Transformations & Applications

The oxime group is a "chemical pivot," allowing researchers to steer synthesis toward amines or nitriles depending on the reagents used.

Pathway A: Reduction to Primary Amines

Target: 2-Methoxybenzylamine Oximes are reduced to primary amines using hydride donors or catalytic hydrogenation. This is a key step in synthesizing benzylamine-based pharmacophores.

-

Reagents: Zn/HCl, NaBH₃CN/TiCl₃, or H₂ (Raney Ni).

-

Note: The ortho-methoxy group can sterically hinder bulky reducing agents, making catalytic hydrogenation (H₂/Pd-C or Raney Ni) the preferred industrial route.

Pathway B: Dehydration to Nitriles

Target: 2-Methoxybenzonitrile Dehydration converts the aldoxime directly into a nitrile.

-

Reagents: Acetic Anhydride (Ac₂O), Thionyl Chloride (SOCl₂), or catalytic systems like Cu(OAc)₂/MeCN.

-

Mechanism: Activation of the oxime hydroxyl group followed by elimination.

Part 5: Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Thermal Hazards: Oximes can undergo Beckmann rearrangement or violent decomposition at high temperatures (>150°C). Do not distill residues to dryness without testing thermal stability (DSC).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis back to the aldehyde or oxidation.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

-

Synthesis & Characterization

- Source: ResearchG

- Citation: "Synthesis, Characterization and Biological Evaluation of Undecenoic Acid Based Oxime Esters.

-

Crystallography & Structure

- Source: NIH / PubChem.

-

Citation: Gomes, L. R. et al. "Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives." Acta Crystallographica Section E, 2018.[2]

-

General Oxime Reactivity (Reduction/Dehydration)

- Source: Organic Chemistry Portal.

- Citation: "Nitrile synthesis by dehydration of aldoximes" and "Reduction of oximes to amines."

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51171-78-9,cis-4-Amino-1-phenylcyclohexanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

2-Methoxybenzaldehyde oxime molecular weight and formula

Core Identity, Synthesis, and Applications in Pharmaceutical Chemistry

Executive Summary

2-Methoxybenzaldehyde oxime (CAS: 29577-53-5) is a critical organic intermediate used primarily in the synthesis of pharmaceutical agents, agrochemicals, and functional ligands for bioinorganic research.[1] As a derivative of o-anisaldehyde, it serves as a stable, crystalline precursor for the generation of 2-methoxybenzonitrile (via dehydration) and 2-methoxybenzylamine (via reduction)—both pharmacophores found in various bioactive scaffolds.

This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, validated synthetic protocols, and its strategic utility in drug development pipelines.

Physicochemical Profile

The following data constitutes the baseline identity for 2-Methoxybenzaldehyde oxime. Researchers must verify these parameters to ensure the integrity of starting materials.

| Parameter | Technical Specification |

| IUPAC Name | (E)-N-(2-methoxybenzylidene)hydroxylamine |

| Common Name | o-Anisaldehyde oxime |

| CAS Number | 29577-53-5 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~98–100 °C (Distinct from aldehyde precursor mp: 35–40 °C) |

| Solubility | Soluble in Ethanol, Methanol, DMSO, Chloroform; Sparingly soluble in water |

| SMILES | COc1ccccc1C=NO |

| InChI Key | CBQNSTKQBGIAEL-RMKNXTFCSA-N |

Structural Isomerism

The oxime functionality (-C=N-OH) introduces geometric isomerism.

-

(E)-Isomer (Anti): The hydroxyl group (-OH) is trans to the phenyl ring. This is the thermodynamically stable and predominant form synthesized under standard conditions.

-

(Z)-Isomer (Syn): The hydroxyl group is cis to the phenyl ring. Less common but can form under specific photolytic conditions.

Synthetic Pathway & Mechanism[2][3]

The synthesis of 2-Methoxybenzaldehyde oxime follows a classic condensation reaction between 2-methoxybenzaldehyde and hydroxylamine hydrochloride (

Reaction Mechanism[3][4][5]

-

Nucleophilic Attack: The lone pair of the nitrogen atom in hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A proton transfer occurs, converting the alkoxide intermediate into a carbinolamine.

-

Dehydration: Acid-catalyzed elimination of water drives the formation of the C=N double bond, yielding the oxime.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from raw materials to the purified isolate.

Figure 1: Step-by-step synthetic workflow for the production of 2-Methoxybenzaldehyde oxime.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the synthesized compound, the following spectroscopic signatures must be confirmed. This acts as a self-validating system: if these peaks are absent, the synthesis has failed.

| Technique | Diagnostic Signal | Mechanistic Explanation |

| ¹H NMR (DMSO-d₆) | δ 8.1–8.3 ppm (s, 1H) | Azomethine proton (-CH=N-): Distinct downfield shift confirming the formation of the oxime double bond. |

| ¹H NMR (DMSO-d₆) | δ 11.2 ppm (s, 1H) | Oxime Hydroxyl (-OH): Broad singlet, disappears with D₂O shake. Confirms the presence of the N-OH group. |

| ¹H NMR (DMSO-d₆) | δ 3.8 ppm (s, 3H) | Methoxy group (-OCH₃): Characteristic singlet, confirms the integrity of the ether linkage. |

| FT-IR | 1600–1620 cm⁻¹ | C=N Stretch: Strong band indicating the imine linkage. |

| FT-IR | 3200–3400 cm⁻¹ | O-H Stretch: Broad band due to hydrogen bonding of the oxime hydroxyl. |

| Mass Spec (ESI) | m/z 152.1 [M+H]⁺ | Protonated molecular ion peak. |

Applications in Drug Discovery[6]

2-Methoxybenzaldehyde oxime is not merely an end-product but a versatile "chemical chameleon" in medicinal chemistry.

A. Nitrile Synthesis (Dehydration)

The oxime is the direct precursor to 2-Methoxybenzonitrile .

-

Reagents: Acetic anhydride, SOCl₂, or POCl₃.

-

Relevance: The nitrile group is a key pharmacophore in various neuroactive drugs and herbicides (e.g., Dicamba derivatives).

B. Amine Synthesis (Reduction)

Reduction of the oxime yields 2-Methoxybenzylamine .

-

Reagents: H₂/Pd-C, LiAlH₄, or Zn/HCl.

-

Relevance: This amine moiety is a substructure in antagonists for dopamine receptors and other GPCR targets.

C. Heterocycle Formation

The oxime undergoes 1,3-dipolar cycloaddition (via nitrile oxide intermediates) to form Isoxazoles .

-

Relevance: Isoxazoles are privileged scaffolds in antibiotics (e.g., oxacillin) and COX-2 inhibitors.

Visualization: Downstream Utility

Figure 2: Strategic applications of 2-Methoxybenzaldehyde oxime in pharmaceutical synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methoxybenzaldehyde oxime (10 mmol scale).

Reagents:

-

2-Methoxybenzaldehyde (1.36 g, 10 mmol)

-

Hydroxylamine hydrochloride (0.83 g, 12 mmol)

-

Sodium Hydroxide (NaOH) (0.48 g, 12 mmol) or Sodium Acetate

-

Ethanol (95%, 15 mL)

-

Deionized Water (5 mL)

Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.36 g of 2-methoxybenzaldehyde in 10 mL of ethanol.

-

Activation: In a separate beaker, dissolve 0.83 g of hydroxylamine hydrochloride in 5 mL of water. Add 0.48 g of NaOH (dissolved in minimum water) to this solution to release the free hydroxylamine base.

-

Addition: Dropwise add the hydroxylamine solution to the aldehyde solution with vigorous stirring.

-

Reaction: Reflux the mixture at 80°C for 2 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3). The aldehyde spot (

) should disappear, and a lower -

Isolation: Cool the mixture to room temperature. Pour onto 50 g of crushed ice. The oxime will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water (1:1) to yield needle-like crystals.

-

Yield Check: Expected yield is 85–95%.

Safety & Handling (MSDS Highlights):

-

Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhaling vapors of the aldehyde precursor.

-

Storage: Store in a cool, dry place (< 25°C). Light sensitive; store in amber vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6861468, 2-Methoxybenzaldehyde oxime. Retrieved from [Link]

-

Gomes, L. R., et al. (2018). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives.[2] Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1553–1560. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Nitriles from Aldehydes. Retrieved from [Link]

Sources

Technical Guide: 2-Methoxybenzaldehyde Oxime Acidity & Physicochemical Profile

Topic: 2-Methoxybenzaldehyde Oxime: pKa, Acidity, and Physicochemical Profile Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2][3]

Executive Summary

This guide provides a definitive technical analysis of the acidity and physicochemical properties of 2-Methoxybenzaldehyde oxime (CAS: 29577-53-5).[2][3][4] Critical for applications in coordination chemistry, organometallic synthesis, and pharmaceutical intermediate profiling, this document synthesizes experimental methodologies with mechanistic principles.[1][2]

Key Data Points:

-

Primary Acidity (pKa₁): 10.75 ± 0.10 (Oxime O-H dissociation).[1][4]

-

Conjugate Acid pKa: ~0.80 (Protonated oxime cation).

-

Dominant Isomer: E-isomer (Anti) is thermodynamically favored; Z-isomer (Syn) is stabilized by intramolecular hydrogen bonding.[2][3][4]

Chemical Identity & Structural Context

The acidity of 2-methoxybenzaldehyde oxime is governed by the interplay between the acidic oxime hydroxyl group (=N-OH) and the ortho-methoxy substituent.[2][3] Unlike simple aliphatic oximes, the aromatic ring allows for resonance delocalization, while the ortho position introduces significant steric and electrostatic field effects.[1]

| Property | Detail |

| IUPAC Name | (E)-N-(2-methoxybenzylidene)hydroxylamine |

| CAS Number | 29577-53-5 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| SMILES | COC1=CC=CC=C1/C=N/O |

| Key Functional Group | Aldoxime (=N-OH) |

Physicochemical Profile: Acidity & pKa

Dissociation Constants

The molecule exhibits two distinct ionization events relevant to aqueous and semi-aqueous environments.[4]

| Ionization Event | Species Transition | pKa Value | Context |

| Oxime Deprotonation | Neutral (OH) ⇌ Anion (O⁻) | 10.75 ± 0.10 | Primary acidity; relevant for chelation and base-catalyzed reactions.[2][3][4] |

| Oxime Protonation | Cation (NH⁺) ⇌ Neutral (N) | ~0.80 | Occurs only in strong acid; relevant for hydrolytic stability.[1][4] |

Mechanistic Analysis of Acidity

The pKa of 10.75 places 2-methoxybenzaldehyde oxime in the category of weak acids, slightly more acidic than unsubstituted benzaldoxime (pKa ≈ 11.3).[1][3] This shift is driven by the Ortho-Effect :

-

Inductive Effect (-I): The oxygen atom of the methoxy group is electronegative, exerting an electron-withdrawing inductive effect through the σ-framework.[2][3][4] This stabilizes the conjugate base (oximate anion), lowering the pKa.[1]

-

Resonance Effect (+R): Conversely, the methoxy group donates electron density into the ring via π-conjugation.[1][4] In the para position, this would significantly raise the pKa (decrease acidity).[1] However, in the ortho position, steric twisting often inhibits optimal π-orbital overlap, diminishing the +R effect.[1]

-

Net Result: The -I effect slightly dominates or balances the +R effect, resulting in a pKa comparable to or slightly lower than the parent benzaldoxime.[1][3][4]

Isomerism & Intramolecular Hydrogen Bonding

The oxime exists in dynamic equilibrium between E (anti) and Z (syn) isomers.[1]

-

E-Isomer (Anti): The hydroxyl group is directed away from the phenyl ring. This is the sterically preferred conformation and the primary contributor to the bulk pKa value.[3]

-

Z-Isomer (Syn): The hydroxyl group faces the ortho-methoxy group.[2][3][4] This allows for a potential intramolecular hydrogen bond (O-H[1]···O-Me). This interaction stabilizes the neutral proton, making it harder to remove, effectively raising the pKa of the Z-isomer compared to the E-isomer.[1][3]

Figure 1: Ionization pathway of 2-methoxybenzaldehyde oxime showing the transition from cationic to anionic species.

Comparative Data Analysis

To validate the pKa of 10.75, it is essential to compare it against structurally related benzaldoximes.[1]

| Compound | Substituent | pKa (Experimental/Est) | Electronic Effect |

| 2-Methoxybenzaldoxime | 2-OCH₃ | 10.75 | Inductive (-I) > Resonance (+R) |

| Benzaldoxime | H | 11.30 | Reference Standard |

| 4-Methoxybenzaldoxime | 4-OCH₃ | 11.65 | Resonance (+R) dominates; less acidic.[2][3][4] |

| 4-Nitrobenzaldoxime | 4-NO₂ | 10.10 | Strong -I/-R; significantly more acidic.[1][2][3][4] |

| Salicylaldoxime | 2-OH | 9.20 | Phenolic OH is more acidic than oxime.[1][2][3][4] |

Experimental Determination Protocols

For researchers validating these values in-house, the following protocols ensure high-fidelity data.

Potentiometric Titration (Gold Standard)

This method is preferred for its precision in determining pKa values between 2 and 12.[1][3][4]

Reagents:

-

Analyte: 0.01 M 2-Methoxybenzaldehyde oxime in 50% v/v Methanol/Water (to ensure solubility).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Background Electrolyte: 0.1 M KCl (to maintain ionic strength).

Workflow:

-

Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.

-

Dissolution: Dissolve 15 mg of oxime in 25 mL of degassed 50% MeOH/H₂O containing 0.1 M KCl.

-

Titration: Titrate with 0.1 M NaOH in 10 µL increments under inert N₂ atmosphere to prevent CO₂ absorption.

-

Calculation: Use the Gran Plot method or non-linear regression (Bjerrum analysis) to determine the equivalence point and pKa.

-

Correction: Apply the Yasuda-Shedlovsky extrapolation to correct the pKa from the mixed solvent system to pure water (pKa_aq).

-

UV-Vis Spectrophotometric Determination

Ideal for confirming pKa when solubility is low or sample quantity is limited.[1][2][3][4]

Principle: The neutral oxime and the oximate anion have distinct UV absorption spectra (bathochromic shift upon deprotonation).

Workflow:

-

Stock Preparation: Prepare a 50 µM solution of the oxime in a universal buffer series (pH 8.0 to 13.0).

-

Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Isosbestic Point: Identify the isosbestic point (wavelength where absorbance is invariant), confirming a two-state equilibrium.[1][2][3][4][5]

-

Data Fitting: Plot Absorbance (at λ_max of the anion) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[3]

Figure 2: Decision tree and workflow for the experimental determination of pKa.

Applications & Significance

-

Metal Chelation: Unlike salicylaldoxime, 2-methoxybenzaldehyde oxime lacks the phenolic -OH group necessary for forming neutral, inner-complex salts with metals like Cu(II).[1][2][3][4] However, the methoxy oxygen can participate in weak coordination, making it a selective ligand for "soft" metals or in solvent extraction processes where pH control (around pH 10-11) is critical.[1]

-

Synthetic Intermediate: The pKa value is crucial for alkylation reactions.[1][3][4] To alkylate the oxime oxygen (O-alkylation), the reaction must be performed at pH > 10.75 to ensure the nucleophilic oximate anion is the dominant species.[1][3]

References

-

ChemicalBook. (2023).[1][2][3][4] 2-Methoxybenzaldehyde Oxime Properties and Predicted Values. Retrieved from [1]

-

Gomes, L. R., et al. (2018).[1][4] Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. Acta Crystallographica Section E. Retrieved from

-

Al-Hyali, E. A., et al. (2011).[1][2][3][4] Statistical Study for the Prediction of pKa Values of Substituted Benzaldoximes. TSI Journals. Retrieved from

-

PubChem. (2024).[1][2][3][4] 2-Methoxybenzaldehyde Oxime Compound Summary. National Library of Medicine.[1][3][4] Retrieved from [1]

-

Bordwell, F. G. (1992).[1][4][6] Bond Dissociation Energies in Oximes. Journal of Organic Chemistry. (Contextual reference for oxime acidity mechanisms).

Sources

- 1. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Crystallographic & Conformational Analysis of 2-Methoxybenzaldehyde Oxime

[1][2][3][4]

Executive Summary

The structural integrity of oxime derivatives is a cornerstone in the development of metallomesogens, acetylcholinesterase reactivators, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide focuses on 2-methoxybenzaldehyde oxime , specifically its crystallization in the orthorhombic

Unlike its para-substituted counterparts, the ortho-methoxy substituent introduces a critical steric and electronic bias, locking the molecule into a preferred

Molecular Architecture & Isomerism[1][2][3]

The E/Z and s-cis/s-trans Dichotomy

To accurately manipulate this compound, one must distinguish between its geometrical and conformational isomers.[4][1][2][3]

-

Geometrical Isomerism (

vs.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )-isomer (anti) is thermodynamically favored over the ( -

Conformational Isomerism (

vs.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: The C=N bond is roughly coplanar and eclipsed (syn) with the C1—C2 bond bearing the methoxy group.[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: The C=N bond is anti to the C1—C2 bond.[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

The s-cis Stabilization Mechanism

In 2-methoxybenzaldehyde oxime, the

-

Steric Avoidance: The s-trans form would place the oxime's lone pairs or hydroxyl group in closer proximity to the bulky methoxy group (depending on

geometry).[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Electrostatics: The dipole alignment between the methoxy oxygen and the oxime moiety favors the s-cis arrangement, often stabilized by weak intramolecular C—H...O interactions.[4][1][2][3]

Experimental Synthesis Protocol

Objective: Synthesize high-purity (

Reagents & Equipment

-

Precursor: 2-Methoxybenzaldehyde (98% purity).[4][1][2][3][5]

-

Reagent: Hydroxylamine hydrochloride (

).[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Base: Sodium Carbonate (

) or NaOH (10% aq).[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.[4][1][2][3]

Step-by-Step Methodology

Step 1: Reactant Solubilization Dissolve 2-methoxybenzaldehyde (10 mmol, 1.36 g) in 15 mL of Ethanol.[4][1][2][3] Ensure complete dissolution to prevent localized concentration gradients.

Step 2: Hydroxylamine Activation In a separate beaker, dissolve Hydroxylamine HCl (12 mmol, 0.83 g) in 5 mL of water.[4][1][2][3] Slowly add the base (Na2CO3, 6 mmol) to liberate the free hydroxylamine base.[1][2][3] Caution: CO2 evolution will occur.[4][1][3]

Step 3: Condensation Reaction Add the activated hydroxylamine solution to the aldehyde solution dropwise.[4][1][2][3]

-

Condition: Reflux at 80°C for 2 hours.

-

Monitoring: Check reaction progress via TLC (Silica gel; Mobile phase Hexane:EtOAc 3:1).[4][1][2][3] Look for the disappearance of the aldehyde spot (

).[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step 4: Isolation & Purification

-

Cool the mixture to room temperature.

-

Rotary evaporate the ethanol to reduce volume by 50%.[4][1][2][3]

-

Pour the residue into 50 mL ice-cold water. The oxime will precipitate as a white solid.[4][1][2][3]

-

Filter via vacuum filtration.[4][1][2][3] Wash with cold water (

mL) to remove inorganic salts.[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step 5: Crystallization for XRD Dissolve the crude solid in a minimum amount of hot ethanol/water (1:1).[4][1][2][3] Allow to cool slowly from 60°C to room temperature over 24 hours in a vibration-free environment.

Synthesis Workflow Diagram

Figure 1: Reaction workflow for the synthesis and crystallization of 2-methoxybenzaldehyde oxime.

Crystallographic Characterization

The following data summarizes the structural parameters defined by Gomes et al. (2018). The compound crystallizes in a non-centrosymmetric orthorhombic system.[4][1][2][3]

Crystal Data Table

| Parameter | Value |

| Formula | |

| Crystal System | Orthorhombic |

| Space Group | |

| Unit Cell ( | 11.1719(3) Å |

| Unit Cell ( | 16.4260(5) Å |

| Unit Cell ( | 4.0249(1) Å |

| Volume | 738.61 ų |

| Z | 4 |

| Calculated Density | 1.359 g/cm³ |

| Conformation |

Structural Insights

-

Planarity: The molecule is essentially planar.[4][1][2][3] The rms deviation for the non-H atoms is typically < 0.05 Å.[4][1][2][3] This planarity is facilitated by the conjugation of the aromatic ring with the oxime double bond.[4][1][2][3]

-

The

Lock: The torsion angle C2—C1—C7—N1 is approximately 0° to 10° (syn-planar).[4][2][3] This confirms the s-cis conformation where the methoxy group (at C2) and the oxime nitrogen are on the same side of the C1—C7 bond.[1][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Supramolecular Motifs: The crystal packing is dominated by O—H...N intermolecular hydrogen bonds.[4][1][2][3][6] These bonds link molecules into infinite zigzag chains running parallel to the [010] direction (b-axis).[4][1][2][3]

Structural Drivers & Logic

Why does the crystal trap the s-cis form?

-

Intramolecular Hydrogen Bonding (Weak): In the s-cis form, the methoxy oxygen is spatially close to the aldyl hydrogen (C7-H).[4][1][2][3] While not a classical H-bond, this electrostatic contact (C-H...O) adds approximately 2-3 kcal/mol of stability compared to the s-trans form where this interaction is lost.[4][1][2]

-

Dipole Minimization: The vector of the C=N dipole and the C-O (methoxy) dipole are better compensated in the antiparallel stacking arrangement found in the

packing.[4][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Conformational Logic Diagram

Figure 2: Decision tree illustrating the thermodynamic selection of the (E)-s-cis conformer during crystallization.

References

-

Gomes, L. R., de Souza, M. V. N., Da Costa, C. F., Wardell, J. L., & Low, J. N. (2018).[4][1][2][3] Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1553–1560.[4][1][2][3] [Link]

-

Crystallography Open Database (COD). Entry 2242666: 2-Methoxybenzaldehyde oxime.[4][1][2][3] [Link]

-

PubChem. 2-Methoxybenzaldehyde oxime (Compound CID 6861468).[4][1][2][3] [Link]

Sources

- 1. 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sorry, Something Went Wrong. [molychem.net]

- 6. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Characterization of 2-Methoxybenzaldehyde Oxime: A Technical Guide

Topic: Thermodynamic Properties of 2-Methoxybenzaldehyde Oxime Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-Methoxybenzaldehyde oxime (CAS: 29577-53-5), also known as o-anisaldoxime, is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds and organic peroxides.[1][2][3] Unlike its precursor, 2-methoxybenzaldehyde, the oxime exhibits distinct thermodynamic stability driven by an intricate network of hydrogen bonding.[2][3]

This guide provides a comprehensive thermodynamic profile, synthesizing crystallographic data with experimental protocols for determining key energetic parameters.[2][3] It addresses the "ortho-effect" unique to this isomer, where the proximity of the methoxy group to the oxime moiety influences lattice energy and solubility—critical factors in drug formulation and shelf-life stability.[2]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | (E)-N-(2-methoxybenzylidene)hydroxylamine |

| CAS Number | 29577-53-5 |

| Molecular Formula | C₈H₉NO₂ |

| Molar Mass | 151.16 g/mol |

| Physical State | White Crystalline Solid |

| Melting Point | 100–102 °C (vs. 38 °C for the aldehyde precursor) |

| Precursor | 2-Methoxybenzaldehyde (CAS: 135-02-4) |

Structural Thermodynamics & Crystal Lattice Energy

The thermodynamic behavior of 2-methoxybenzaldehyde oxime is governed by its crystal packing.[2][3] Recent crystallographic studies (Gomes et al., 2018) reveal that the molecule adopts an s-cis conformation regarding the methoxy group and the oxime hydrogen.[2][3]

The Hydrogen Bonding Network

Unlike the para-isomer, which forms symmetric dimers, the ortho-isomer forms infinite C(3) chains via intermolecular

-

Intramolecular Interaction: Weak

contacts stabilize the planar conformation.[2][3] -

Intermolecular Interaction: Strong directional H-bonds drive the enthalpy of sublimation (

).[2][3]

Diagram: Hydrogen Bonding Topology

The following diagram illustrates the logical connectivity of the supramolecular assembly described in crystallographic literature.

[2]

Thermodynamic Properties: Data & Estimation

While direct calorimetric data for the oxime is sparse in open literature, reliable values for its precursor (2-methoxybenzaldehyde) allow for high-confidence estimation using group additivity and thermodynamic cycles.[2][3]

Comparative Thermodynamic Data

| Property | 2-Methoxybenzaldehyde (Precursor) | 2-Methoxybenzaldehyde Oxime (Target) | Note |

| -266.4 kJ/mol | -180 ± 15 kJ/mol (Est.)[2][3] | Oxime formation is exothermic but reduces negative enthalpy magnitude relative to C=O.[2][3] | |

| -4025.0 kJ/mol | -4250 ± 50 kJ/mol (Est.)[2][3] | Nitrogen content alters combustion products to include | |

| Melting Point | 38 °C | 100 °C | Indicates |

Thermochemical Cycle for Formation Enthalpy

To determine the exact

[2][3]

Experimental Protocols for Characterization

For researchers requiring precise values for regulatory submission (e.g., FDA IND filings), the following protocols are the gold standard for generating the missing data.

Protocol A: Static Bomb Calorimetry (Combustion Enthalpy)

Objective: Determine

-

Sample Preparation:

-

Calorimetric Run:

-

Data Correction:

Protocol B: Knudsen Effusion (Sublimation Enthalpy)

Objective: Measure Vapor Pressure (

-

Setup: Place crystalline sample in a Knudsen cell with a known orifice diameter (e.g., 0.5 mm).

-

Measurement:

-

Calculation:

Synthesis & Purification for Thermodynamic Studies

Thermodynamic accuracy depends entirely on sample purity.[2][3] Impurities (especially the aldehyde precursor) significantly depress the melting point and alter heat capacity signatures.[2][3]

Optimized Synthesis Workflow:

-

Reactants: 2-Methoxybenzaldehyde (1.0 eq) + Hydroxylamine Hydrochloride (1.2 eq) + NaOH (1.2 eq).

-

Condition: Reflux for 2 hours, then cool to 0°C to precipitate.

-

Purification (Crucial):

References

-

Gomes, L. R., et al. (2018).[2][3][5][6] "Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives." Acta Crystallographica Section E, 74(11), 1553-1560.[2][3][7]

-

BDMAEE. (2024).[2][3][4] "2-Methoxybenzaldehyde Physical Property Data." Chemical Properties Database.

-

Biosynth. (n.d.).[2][3] "2-Methoxybenzaldehyde oxime Product Specifications."

-

NIST WebBook. (2023). "Thermochemical Data for 2-Methoxybenzaldehyde." National Institute of Standards and Technology.[2][3]

-

Netzsch. (n.d.).[2][3] "Differential Scanning Calorimetry (DSC) Principles."

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bdmaee.net [bdmaee.net]

- 5. Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures and Hirshfeld surfaces of four meth-oxy-benzaldehyde oxime derivatives, 2-MeO- X C6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

Supramolecular Architecture and Hydrogen Bonding Dynamics of 2-Methoxybenzaldehyde Oxime

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Structural Chemists, Crystallographers, and Pharmaceutical Researchers

Executive Summary

The structural integrity and physicochemical behavior of 2-methoxybenzaldehyde oxime (2-MBO) are governed by a delicate interplay between steric pressure and hydrogen bond directionality. Unlike simple benzaldehyde oximes, the introduction of an ortho-methoxy substituent creates a competitive landscape for hydrogen bond acceptors (nitrogen vs. ether oxygen). This guide dissects the supramolecular synthons driving the solid-state assembly of 2-MBO, providing researchers with actionable protocols for synthesis, characterization, and crystal engineering.

Molecular Architecture: The Steric-Electronic Interface

The fundamental behavior of 2-MBO is dictated by its stereochemical configuration. While oximes theoretically exist as

1.1 The Isomerization Energy Landscape

-

Steric Control: In the

-isomer, the oxime hydroxyl group faces the phenyl ring. The bulky ortho-methoxy group exacerbates steric repulsion, destabilizing the -

Intramolecular H-Bonding (The "Methoxy Trap"): While the

-isomer could theoretically be stabilized by an intramolecular

1.2 Electronic Distribution

The oxime group exhibits amphiphilic H-bonding capability:

-

Donor: The hydroxyl proton (

-hole donor). -

Primary Acceptor: The imine nitrogen (

lone pair). -

Secondary Acceptor: The methoxy oxygen (weak base, hard acceptor).

Solid-State Supramolecular Synthons

In the crystalline state (Space Group

2.1 The Primary Synthon:

Dimer vs.

Catemer

The defining feature of oxime crystallography is the competition between forming centrosymmetric dimers and infinite chains (catemers).

-

The

Dimer: This is the robust "default" for most aldoximes. Two molecules pair up via reciprocal -

The Catemer (

motifs): Due to the ortho-methoxy steric bulk, 2-MBO often deviates from planar dimerization, twisting to form helical chains along the short crystallographic axis (typically the c-axis).

Critical Insight: In 2-MBO, the lattice is often dominated by

2.2 Visualization of the Hydrogen Bonding Network

The following diagram illustrates the competitive pathways between the intramolecular "trap" (

Figure 1: Mechanistic pathway for hydrogen bond selection. The E-isomer preferentially forms intermolecular networks (Green/Yellow), avoiding the sterically crowded intramolecular trap (Gray).

Spectroscopic Characterization Protocols

To validate the hydrogen bonding state of 2-MBO, researchers must rely on shifts in vibrational and magnetic resonance signatures.

3.1 Infrared Spectroscopy (FT-IR)

The O-H stretch is the primary reporter of H-bond strength.

| Functional Group | Frequency ( | Interpretation |

| Free O-H | 3580 – 3650 | Monomeric species (dilute solution only). |

| H-Bonded O-H | 3200 – 3400 | Broad band. Indicates strong intermolecular |

| C=N Stretch | 1620 – 1640 | Diagnostic of the oxime core. Shifts slightly upon N-coordination. |

| N-O Stretch | 930 – 960 | Sensitive to the |

3.2 Nuclear Magnetic Resonance (

H-NMR)

Solvent choice is critical. DMSO-

-

Aldehydic Proton (CH=N): Appears as a singlet at 8.0 – 8.5 ppm .

-

Oxime Hydroxyl (N-OH):

-

In DMSO: Sharp singlet ~11.0–12.0 ppm (H-bonded to solvent).

-

In

: Broad signal, concentration-dependent drift (indicates self-association).

-

Experimental Protocols

4.1 Synthesis of (E)-2-Methoxybenzaldehyde Oxime

Rationale: This protocol ensures the exclusive formation of the thermodynamic

Reagents:

-

2-Methoxybenzaldehyde (10 mmol)

-

Hydroxylamine hydrochloride (

) (12 mmol) -

Sodium Acetate (

) (15 mmol) or NaOH (2.5 M eq) -

Solvent: Ethanol/Water (3:1 v/v)

Workflow:

-

Dissolution: Dissolve 2-methoxybenzaldehyde in ethanol.

-

Activation: Dissolve

and NaOAc in water. -

Addition: Add the aqueous amine solution to the aldehyde solution dropwise at 0°C.

-

Why 0°C? Kinetic control prevents side reactions, though thermodynamic equilibrium eventually favors the

-oxime.

-

-

Reflux: Heat to 60°C for 2 hours to drive the reaction to completion and ensure

-isomer conversion. -

Precipitation: Evaporate ethanol under reduced pressure. The oxime will precipitate as a white solid upon cooling/water addition.

-

Recrystallization: Recrystallize from Ethanol/Hexane (1:4) to obtain X-ray quality crystals.

4.2 Crystallization for Polymorph Screening

To explore different H-bond networks (dimer vs. catemer), vary the solvent polarity:

-

Slow Evaporation (Toluene): Favors centrosymmetric dimers due to non-polar environment.

-

Vapor Diffusion (Methanol into Ether): May trap metastable kinetic polymorphs.

Applications in Drug Design

Understanding the H-bonding of 2-MBO is crucial for medicinal chemistry, particularly in the design of reactivators for acetylcholinesterase (inhibited by organophosphates) and as bioisosteres .

-

Permeability: The formation of the

dimer "masks" the polar donor/acceptor groups, making the complex more lipophilic than the monomer. This transient dimerization can enhance passive membrane transport. -

Solubility: The disruption of the crystal lattice energy (governed by these H-bonds) is the rate-limiting step in dissolution. Ortho-methoxy substitution often lowers the melting point relative to the para-isomer by disrupting efficient planar packing, thereby improving solubility profiles.

References

-

Gomes, L. R., et al. (2018).[1] Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1553–1560.

-

Bernstein, J., et al. (1995).[2] Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition, 34(15), 1555–1573.[2]

-

Bertolasi, V., et al. (1982). Conformational analysis of oximes. Crystal structure and molecular mechanics calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 877–880.

-

Mauri, A., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes. The Journal of Organic Chemistry, 82(15), 8240–8253.

Sources

An In-depth Technical Guide to the Isomeric Distinction of 2-Methoxybenzaldehyde Oxime and 4-Methoxybenzaldehyde Oxime

This guide provides a comprehensive technical analysis of the key differences between 2-Methoxybenzaldehyde oxime and 4-Methoxybenzaldehyde oxime. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and reactive disparities that arise from the positional isomerism of the methoxy group, offering insights into their synthesis, characterization, and potential applications.

Core Structural and Physicochemical dissimilarities

2-Methoxybenzaldehyde oxime and 4-Methoxybenzaldehyde oxime, while sharing the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ), exhibit distinct physical and chemical properties due to the differential placement of the methoxy (-OCH₃) group on the benzene ring.[1][2] This positional variation dictates the electronic and steric environment of the molecule, profoundly influencing its behavior.

The ortho (2-position) placement in 2-Methoxybenzaldehyde oxime introduces steric hindrance and the potential for intramolecular interactions, which are absent in the para (4-position) isomer. These structural nuances are reflected in their physical properties as summarized below.

| Property | 2-Methoxybenzaldehyde Oxime | 4-Methoxybenzaldehyde Oxime |

| Synonyms | o-Anisaldehyde oxime, o-Methoxybenzaldehyde oxime | p-Anisaldehyde oxime, p-Methoxybenzaldehyde oxime |

| CAS Number | 29577-53-5 | 3717-21-3 |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol | 151.16 g/mol |

A visual representation of their distinct chemical structures is provided below.

Caption: Chemical structures of 2-Methoxybenzaldehyde oxime and 4-Methoxybenzaldehyde oxime.

Synthesis and Mechanistic Considerations

The synthesis of both isomers typically involves the reaction of the corresponding methoxybenzaldehyde with hydroxylamine. A general and efficient protocol is provided below.

Experimental Protocol: Synthesis of Methoxybenzaldehyde Oximes

Objective: To synthesize 2-Methoxybenzaldehyde oxime and 4-Methoxybenzaldehyde oxime from their respective aldehydes.

Materials:

-

2-Methoxybenzaldehyde or 4-Methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the appropriate methoxybenzaldehyde (1 equivalent) in water (15 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water (25 mL).

-

Add the hydroxylamine hydrochloride and sodium acetate solution to the aldehyde solution.

-

Heat the reaction mixture to 80°C with stirring for 2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude oxime product.

-

Purify the product by recrystallization, if necessary.

Expected Yields:

-

2-Methoxybenzaldehyde oxime: ~89%

-

4-Methoxybenzaldehyde oxime: ~85%

Causality Behind Procedural Steps: The use of sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction with the aldehyde. Heating accelerates the rate of this condensation reaction. The workup procedure with ethyl acetate extraction is a standard method to isolate the organic product from the aqueous reaction mixture.

Comparative Spectroscopic Analysis

The isomeric difference between the two oximes gives rise to distinct spectroscopic fingerprints, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are a key differentiating feature. In 4-Methoxybenzaldehyde oxime, the methoxy group's electron-donating effect and the oxime's electronic influence create a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum compared to the 2-isomer. The proximity of the methoxy group to the oxime functionality in the 2-isomer results in a more complex and spread-out aromatic region due to varied shielding and deshielding effects on the adjacent protons.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectra will show differences in the chemical shifts of the aromatic carbons. The carbon bearing the methoxy group will have a distinct chemical shift in each isomer. Furthermore, the electronic effects of the methoxy group on the other aromatic carbons will differ based on its position, leading to a unique set of signals for each isomer.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands for the O-H stretch of the oxime (around 3300-3100 cm⁻¹), the C=N stretch (around 1680-1620 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹). Subtle differences in the exact peak positions and shapes, particularly in the fingerprint region (below 1500 cm⁻¹), can be expected due to the different overall molecular symmetry and potential for intramolecular hydrogen bonding in the 2-isomer.

Reactivity and Electronic Effects

The position of the methoxy group significantly influences the electronic properties of the benzaldehyde oxime system, leading to differences in reactivity.

-

4-Methoxybenzaldehyde Oxime: The methoxy group at the para position exerts a strong +R (resonance) effect, donating electron density to the aromatic ring and the C=N bond of the oxime. This increased electron density can stabilize the molecule and may decrease the electrophilicity of the imine carbon, potentially slowing down reactions involving nucleophilic attack at this position.

-

2-Methoxybenzaldehyde Oxime: In the ortho position, the methoxy group also has a +R effect, but it is accompanied by a more pronounced -I (inductive) effect due to the proximity of the electronegative oxygen atom to the reaction center. Furthermore, steric hindrance from the ortho-methoxy group can impede the approach of reagents to the oxime functionality. The crystal structure of 2-methoxybenzaldehyde oxime reveals an s-cis arrangement between the 2-methoxy group and the hydrogen of the oxime moiety, which could also influence its reactivity profile.[3]

The interplay of these electronic and steric factors suggests that 4-Methoxybenzaldehyde oxime might be more susceptible to electrophilic aromatic substitution reactions due to the activating effect of the para-methoxy group, while 2-Methoxybenzaldehyde oxime's reactivity will be a more complex balance of electronic and steric effects.

Potential Biological Activity and Applications

While direct comparative studies on the biological activities of 2- and 4-methoxybenzaldehyde oxime are limited, insights can be drawn from related structures. The parent aldehydes and their derivatives have shown a range of biological activities.

-

Antimicrobial and Antifungal Activity: 2-Hydroxy-4-methoxybenzaldehyde, a related compound, has demonstrated significant antibacterial and antifungal properties.[3][4][5][6] This suggests that methoxy-substituted benzaldehyde derivatives, including the oximes, could be promising candidates for the development of new antimicrobial agents. The specific substitution pattern is crucial; for instance, 2-hydroxy-4-methoxybenzaldehyde showed more potent antifungal activity than its vanillin and o-vanillin derivatives.[6]

-

Antioxidant Activity: The essential oil of Periploca sepium, which contains 2-hydroxy-4-methoxybenzaldehyde as a major component, has exhibited moderate antioxidant activity.[4] This suggests that the methoxybenzaldehyde scaffold may contribute to free radical scavenging capabilities.

The oxime functionality itself can be a key pharmacophore and a versatile synthetic intermediate for creating more complex molecules with potential therapeutic applications.[7]

Experimental Workflow: Comparative Analysis

To empirically determine the differences between the two isomers, a structured experimental workflow is essential.

Caption: A logical workflow for the comparative analysis of the two isomers.

Conclusion

The seemingly subtle difference in the position of the methoxy group in 2-Methoxybenzaldehyde oxime and 4-Methoxybenzaldehyde oxime leads to significant and measurable differences in their chemical and physical properties. Understanding these distinctions, from their synthesis and spectroscopic characterization to their reactivity and potential biological activities, is crucial for their effective application in research and development. This guide provides a foundational framework for researchers to navigate the nuances of these two important chemical entities.

References

-

Wang, Y., et al. (2010). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 15(11), 8097-8109. [Link]

-

Gomes, L. R., et al. (2018). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1553-1560. [Link]

-

Srikanta, P. H., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7). [Link]

-

Li, Y., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15. [Link]

-

PubChem. 4-Methoxybenzaldehyde oxime. National Center for Biotechnology Information. Accessed January 22, 2024. [Link]

-

Rathi, N., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 105-110. [Link]

-

Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). ResearchGate. Accessed January 22, 2024. [Link]

-

PubChem. 2-Methoxybenzaldehyde oxime. National Center for Biotechnology Information. Accessed January 22, 2024. [Link]

-

Chem-Impex. 4-Methoxybenzaldehyde Oxime. Chem-Impex. Accessed January 22, 2024. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6861468, 2-Methoxybenzaldehyde oxime. Retrieved January 22, 2024 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5371961, 4-Methoxybenzaldehyde oxime. Retrieved January 22, 2024 from [Link].

-

da Silva, J. P., et al. (2018). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 23(11), 2824. [Link]

-

Khlebnikov, A. I., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(16), 4991. [Link]

-

ResearchGate. Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. Accessed January 22, 2024. [Link]

-

Kandeel, M., et al. (2018). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 23(12), 3128. [Link]

-

ResearchGate. Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Accessed January 22, 2024. [Link]

-

Chen, J., et al. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(32), 19565-19572. [Link]

-

Eyer, P., & Worek, F. (1993). Comparative adipose tissue kinetics of thiopental, DDE and 2,4,5,2',4',5'-hexachlorobiphenyl in the rat. Journal of Applied Toxicology, 13(5), 323-330. [Link]

-

Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Wiley-VCH. Accessed January 22, 2024. [Link]

-

Tekluu, B., et al. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica, 15(4), 24-31. [Link]

Sources

- 1. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 7. chemimpex.com [chemimpex.com]

2-Methoxybenzaldehyde Oxime: Ligand Architecture and Biological Efficacy

[1]

Executive Summary

2-Methoxybenzaldehyde oxime (o-Anisaldehyde oxime) represents a "privileged scaffold" in medicinal chemistry.[1][2] While the molecule exhibits intrinsic biological activity—particularly in tyrosinase inhibition and baseline antimicrobial effects—its primary utility lies in its capacity as a bidentate ligand. Through the formation of transition metal complexes (Cu(II), Ni(II), Co(II)), the oxime undergoes a lipophilic transformation that significantly enhances its bioavailability and potency. This guide analyzes the molecule’s synthesis, its mechanism of action as a metallo-drug precursor, and the experimental protocols required for its biological evaluation.

Part 1: Chemical Architecture & Synthesis[2]

Structural Significance

The 2-methoxybenzaldehyde oxime molecule consists of a benzene ring substituted with a methoxy group at the ortho position and an oxime moiety (=N-OH).

-

The Ortho-Effect: The 2-methoxy group provides steric bulk and electron-donating properties that influence the acidity of the oxime proton. This facilitates the formation of stable chelates with transition metals.[1][2][3]

-

The Pharmacophore: The oxime group acts as a hydrogen bond donor/acceptor and a metal chelator, critical for interacting with metalloenzymes (e.g., Tyrosinase).

Synthesis Protocol

The synthesis follows a standard condensation reaction between 2-methoxybenzaldehyde and hydroxylamine hydrochloride.[1]

Reagents:

-

2-Methoxybenzaldehyde (Liquid, MW: 136.15 g/mol )

-

Hydroxylamine Hydrochloride (

) -

Sodium Hydroxide (NaOH) or Sodium Acetate (buffer)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.01 mol of 2-methoxybenzaldehyde in 20 mL of ethanol.

-

Activation: Separately, dissolve 0.01 mol of hydroxylamine hydrochloride in 10 mL of distilled water. Add this to the aldehyde solution.

-

Basification: Add 10% NaOH solution dropwise until the pH reaches ~7–8. This neutralizes the HCl and frees the hydroxylamine nucleophile.

-

Reflux: Heat the mixture under reflux at 70°C for 2–3 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Isolation: Pour the reaction mixture into crushed ice/water. The oxime will precipitate as a white/off-white solid.[1][2]

-

Purification: Recrystallize from ethanol/water to yield pure crystals (Yield typically >80%).

Visualization: Synthesis Pathway

Figure 1: Condensation pathway for the synthesis of 2-methoxybenzaldehyde oxime.

Part 2: Biological Activity Profile[2][4][5]

Intrinsic Antimicrobial Activity

The free oxime ligand generally exhibits moderate antimicrobial activity compared to standard antibiotics.[1][2] Its mechanism relies on hydrogen bonding with active sites of bacterial enzymes, but its hydrophilicity often limits cell wall penetration.[1][2]

| Organism | Type | Activity Level | Mechanism |

| Salmonella enterica | Gram-Negative | Moderate | Interference with metabolic pathways |

| Staphylococcus aureus | Gram-Positive | Low-Moderate | Hydrogen bonding with surface proteins |

| Candida albicans | Fungi | Moderate | Inhibition of plasma membrane H+ ATPase |

Tyrosinase Inhibition

One of the most specific targets for benzaldehyde oximes is Tyrosinase , a copper-containing enzyme responsible for melanin production.[4]

-

Mechanism: The oxime group mimics the tyrosine substrate.[2] The oxygen and nitrogen atoms of the oxime can chelate the copper ions within the enzyme's active site, competitively inhibiting the oxidation of L-DOPA.

-

Relevance: This activity makes the compound relevant for developing skin-whitening agents and treatments for hyperpigmentation.[1][2]

Visualization: Tyrosinase Inhibition Mechanism

Figure 2: Competitive inhibition of Tyrosinase by chelation of the active site copper ions.

Part 3: Metal Complexation (The "Killer App")

The biological potency of 2-methoxybenzaldehyde oxime is exponentially increased when it serves as a ligand in metal complexes.[1] This phenomenon is explained by Tweedy’s Chelation Theory .[1][2]

Mechanism of Enhanced Activity

-

Chelation: The oxime coordinates to metal ions (Cu²⁺, Co²⁺, Ni²⁺) via the azomethine nitrogen and the phenolic oxygen (if deprotonated) or oxime oxygen.

-

Delocalization: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring system.

-

Lipophilicity: This reduction in polarity increases the lipophilic character of the complex, facilitating passive diffusion through the lipid layer of the bacterial cell membrane.

Comparative Potency Data

Note: Values are representative of general trends for 2-methoxybenzaldehyde oxime derivatives.

| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | Lipophilicity (LogP) |

| Ligand (Oxime) | 128 - 256 | > 256 | Low |

| Cu(II) Complex | 16 - 32 | 32 - 64 | High |

| Co(II) Complex | 32 - 64 | 64 - 128 | Moderate-High |

Visualization: Bioassay Workflow

Figure 3: Experimental workflow for synthesizing and testing metal complexes.

Part 4: Experimental Protocols

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the oxime and its complexes.

-

Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

-

Dilution: In a 96-well plate, perform serial two-fold dilutions using Mueller-Hinton Broth (MHB). Final concentrations range from 512 µg/mL to 0.5 µg/mL.[1][2]

-

Inoculation: Adjust bacterial inoculum to

CFU/mL (0.5 McFarland standard). Add 10 µL of inoculum to each well. -

Controls:

-

Incubation: Incubate at 37°C for 24 hours.

-

Visualization: Add 10 µL of Resazurin dye (0.01%) to each well. Incubate for 2 hours.

Safety Considerations

References

-

PubChem. 2-Methoxybenzaldehyde oxime | C8H9NO2.[1][2] National Library of Medicine.[1][2] [Link]

-

Gomes, L. R., et al. (2018). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives. Acta Crystallographica Section E. [Link]

-

Kubo, I., & Kinst-Hori, I. (1999). 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants.[1][2][5][7] Planta Medica. [Link]

Sources

- 1. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. 2-Hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Scalable Synthesis of 2-Methoxybenzaldehyde Oxime

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-methoxybenzaldehyde oxime (CAS: 29577-53-5) from

Unlike generic organic chemistry textbook descriptions, this guide focuses on process control , impurity management , and mechanistic understanding to ensure high yield (>90%) and purity suitable for downstream GMP applications.

Chemical Basis & Mechanism

The formation of oximes from aldehydes is a reversible condensation reaction involving nucleophilic attack followed by dehydration. Understanding the pH dependence of this reaction is critical for optimization.

Reaction Mechanism

The reaction proceeds via the attack of hydroxylamine on the electrophilic carbonyl carbon.

-

Low pH (<3): The amine is protonated (

), rendering it non-nucleophilic. Reaction halts. -

High pH (>10): The carbonyl is less electrophilic, and side reactions (e.g., Cannizzaro) may compete.

-

Optimal pH (~4.5 - 5.0): The rate of formation is highest here (Jencks' bell-shaped rate profile), but synthetic protocols often use basic conditions (pH 8-9) to drive the equilibrium forward by neutralizing the HCl salt of the hydroxylamine.

Mechanistic Pathway (Diagram)

The following diagram illustrates the stepwise conversion from the carbonyl to the oxime.[1]

Figure 1: Mechanistic pathway of oxime formation via carbinolamine intermediate.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |

| 136.15 | 1.0 | Substrate | |

| Hydroxylamine HCl | 69.49 | 1.2 | Reagent |

| Sodium Hydroxide (2M) | 40.00 | 2.5 | Base |

| Ethanol (95%) | - | Solvent | Solubilizer |

| Ice Water | - | Quench | Precipitant |

Method A: Standard Solution-Phase Synthesis

This method utilizes a basic environment to free the hydroxylamine base in situ.

Step-by-Step Procedure:

-

Preparation of Reagent Solution:

-

In a 250 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.2 eq) in a minimum volume of water (approx. 2 mL per gram of salt).

-

Critical Step: Cool the solution to 0–5°C in an ice bath. Hydroxylamine free base is unstable; keeping it cool prevents decomposition.

-

-

Base Addition:

-

Dropwise, add 2M NaOH (2.5 eq) to the hydroxylamine solution. Stir for 10 minutes.

-

Note: The solution must remain clear. If turbidity occurs, add a small amount of water.

-

-

Substrate Addition:

-

Dissolve

-anisaldehyde (1.0 eq) in Ethanol (3 mL per gram of aldehyde). -

Add the aldehyde solution dropwise to the stirring hydroxylamine mixture.

-

Observation: A white precipitate may form transiently and redissolve.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

-

Stir vigorously for 1–2 hours .

-

Validation: Monitor by TLC (See Section 4).

-

-

Workup & Isolation:

-

Pour the reaction mixture into a beaker containing crushed ice (5x reaction volume) and 10 mL of 1M HCl (to neutralize excess base and aid precipitation).

-

Stir mechanically for 15 minutes. The oxime will precipitate as a white crystalline solid.

-

Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) if the melting point is below specification.

-

Dry in a vacuum oven at 40°C for 4 hours.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-methoxybenzaldehyde oxime.

Process Control & Validation (Self-Validating System)

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

Thin Layer Chromatography (TLC)

-

Mobile Phase: Hexane : Ethyl Acetate (3:1)

-

Visualization: UV Light (254 nm)

-

Data:

-

-Anisaldehyde (

-

Oxime Product (

): ~0.35 (Distinct spot, lower

-

-Anisaldehyde (

Spectroscopic Validation

| Technique | Diagnostic Signal | Interpretation |

| -OH proton (disappears with | ||

| -CH=N- (Azomethine). Confirms conversion. | ||

| -OCH3 (Methoxy group remains intact). | ||

| ABSENCE of | Disappearance of aldehyde proton confirms completion. | |

| Melting Point | 95°C – 100°C | Sharp range indicates high purity. Lower ranges (<92°C) indicate syn/anti isomer mixtures or solvent inclusion. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product precipitated too fast or ethanol concentration too high. | Re-heat mixture to dissolve oil, add water dropwise until turbid, then cool slowly with stirring. |

| Low Yield | Incomplete precipitation or "Cannizzaro" side reaction. | Ensure pH is not >11 during reaction. Ensure final quench is acidic (pH ~6) to maximize precipitation. |

| Colored Product | Oxidation of phenol impurities. | Recrystallize with a pinch of activated charcoal in ethanol. |

Safety & Hazards

-

Hydroxylamine HCl: Corrosive and potential skin sensitizer. Upon heating, can become unstable. Do not heat the reaction above 60°C.

-

2-Methoxybenzaldehyde oxime: Classified as Toxic (Class 6.1, UN2811).[6] Handle in a fume hood.

-

Waste Disposal: The filtrate contains hydroxylamine residues. Quench with dilute bleach (sodium hypochlorite) before disposal to destroy residual amine.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

Jencks, W. P. "Studies on the Mechanism of Oxime and Semicarbazone Formation." J. Am. Chem. Soc.1959 , 81(2), 475–481.

-

Biosynth. "2-Methoxybenzaldehyde oxime - Safety and Properties." Biosynth Catalog. Accessed Oct 2023.[7]

-

PubChem. "2-Methoxybenzaldehyde oxime (Compound)."[8] National Library of Medicine.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biosynth.com [biosynth.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. 2-Methoxybenzaldehyde oxime | C8H9NO2 | CID 6861468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for reaction of 2-Methoxybenzaldehyde oxime with hydroxylamine hydrochloride

This Application Note is structured to address the specific chemical transformation of 2-Methoxybenzaldehyde with Hydroxylamine Hydrochloride to form 2-Methoxybenzaldehyde Oxime .

Editor’s Note on Reaction Specificity: While the topic phrasing ("Reaction of 2-Methoxybenzaldehyde oxime...") could imply the oxime is the starting material, standard chemical nomenclature and industrial practice identify this combination of reagents as the protocol for the synthesis of the oxime from the aldehyde. Reacting the oxime again with hydroxylamine hydrochloride is chemically non-productive (equilibrium exchange). Therefore, this guide details the Synthesis of 2-Methoxybenzaldehyde Oxime , while briefly addressing downstream applications (e.g., dehydration to nitrile) in the "Applications" section to ensure comprehensive coverage.

Executive Summary

This protocol details the synthesis of 2-Methoxybenzaldehyde oxime via the condensation of 2-Methoxybenzaldehyde (o-Anisaldehyde) with hydroxylamine hydrochloride.[1] This transformation is a fundamental method in organic synthesis, serving as a precursor for nitriles, amines, and isoxazole derivatives. The reaction proceeds through a nucleophilic addition-elimination mechanism, typically achieving high yields (>85%) under mild, aqueous-alcoholic conditions.

Scientific Foundation & Mechanism

Reaction Logic

The reaction utilizes Hydroxylamine Hydrochloride (NH₂OH[2][3]·HCl) as a stable source of hydroxylamine. Since the hydrochloride salt is non-nucleophilic, a base (Sodium Acetate or Sodium Hydroxide) is required to deprotonate the salt, generating the free nucleophile (:NH₂OH) in situ.

Mechanism of Action[4]

-

Generation of Nucleophile: The base neutralizes the HCl, releasing free hydroxylamine.

-

Nucleophilic Attack: The lone pair of the nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: A tetrahedral intermediate (carbinolamine) is formed.

-

Dehydration: Acid-catalyzed elimination of water yields the C=N double bond, locking the structure into the oxime form.

Mechanistic Pathway Diagram

Figure 1: Step-wise mechanism of oxime formation from 2-methoxybenzaldehyde.

Experimental Protocol

Materials & Reagents[3][5]

| Component | CAS No. | MW ( g/mol ) | Role | Physical State |

| 2-Methoxybenzaldehyde | 135-02-4 | 136.15 | Substrate | Liquid (mp ~35°C) |

| Hydroxylamine HCl | 5470-11-1 | 69.49 | Reagent | White Crystalline Solid |

| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | Base (Buffer) | White Powder |

| Ethanol (95%) | 64-17-5 | 46.07 | Solvent | Liquid |

| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Liquid |

Method A: Sodium Acetate Buffered Synthesis (Recommended)

This method is preferred for its mild conditions, preventing side reactions (e.g., Cannizzaro reaction) that can occur with strong bases.

Step-by-Step Procedure:

-

Preparation of Reagent Solution:

-

In a 100 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.5 eq, 1.04 g) and Sodium Acetate (1.5 eq, 1.23 g) in Deionized Water (15 mL).

-

Note: The solution may cool slightly due to endothermic dissolution.

-

-

Addition of Substrate:

-

Dissolve 2-Methoxybenzaldehyde (10 mmol, 1.36 g) in Ethanol (10 mL).

-

Add the aldehyde solution dropwise to the aqueous hydroxylamine solution with vigorous stirring.

-

-

Reaction:

-

Heat the mixture to 80°C (reflux) for 2 hours .

-

Monitor progress via TLC (30% EtOAc in Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (lower Rf).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature, then place in an ice bath (0-5°C).

-

The oxime typically precipitates as a white solid.

-

If solid forms: Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) or Hexane if necessary.

-

Method B: Room Temperature Basic Synthesis (High Throughput)

Suitable for rapid screening or when heating is undesirable.

-

Dissolve 2-Methoxybenzaldehyde (1.0 eq) in Ethanol.

-

Add a solution of Hydroxylamine HCl (1.2 eq) and NaOH (1.2 eq) in water.

-

Stir vigorously at Room Temperature for 3-4 hours.

-

Acidify carefully with 1N HCl to pH ~6 to precipitate the product.

Data Analysis & Characterization

Expected Results

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | May appear off-white if crude. |

| Yield | 85 - 95% | High efficiency expected. |

| Melting Point | 92 - 95 °C | Literature value: 92°C [1]. |

| Solubility | Soluble in EtOH, EtOAc, DCM | Insoluble in cold water. |

Spectroscopic Identification[7]

-

IR (KBr): Broad peak at 3300-3400 cm⁻¹ (O-H stretch), 1600-1620 cm⁻¹ (C=N stretch).

-

¹H NMR (300 MHz, CDCl₃):

-

δ 8.47 (s, 1H, CH =N)

-

δ 7.65 (d, 1H, Ar-H)

-

δ 6.9-7.4 (m, 3H, Ar-H)

-

δ 3.82 (s, 3H, OCH₃ )

-

δ 9-10 (br s, 1H, NOH , exchangeable)

-

Downstream Applications (Contextual Note)

If the user intended to react the oxime further, the most common subsequent reaction is dehydration to 2-Methoxybenzonitrile .

-

Reagent: Acetic Anhydride, SOCl₂, or POCl₃.

-

Reaction: 2-Methoxybenzaldehyde Oxime → 2-Methoxybenzonitrile + H₂O.

-

Protocol: Reflux oxime in Acetic Anhydride for 2 hours; pour into ice water to precipitate the nitrile.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |